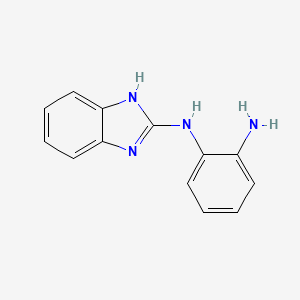

N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine

Description

FTIR Analysis

Prominent vibrational modes include:

- N–H stretch : 3370–3160 cm⁻¹ (benzimidazole NH and aromatic NH₂)

- C=N stretch : 1600–1620 cm⁻¹ (imidazole ring)

- C–O stretch : 1265–1135 cm⁻¹ (methoxy groups, if present)

- NO₂ asymmetric/symmetric stretches : 1520–1550 cm⁻¹ and 1330–1370 cm⁻¹ (nitro-substituted derivatives)

NMR Spectroscopy

UV-Vis Spectroscopy

Electronic transitions occur at λₘₐₓ = 325–395 nm , attributed to π→π* transitions in the benzimidazole and nitrobenzene moieties.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis reveals the following intermolecular interactions:

- Hydrogen bonding :

- O–H⋯N (2.753 Å) and N–H⋯O (2.89 Å) contribute ~25% to the surface.

- C–H⋯π interactions :

- C–H centroid distances : 3.2–3.5 Å (contributing ~18% ).

- van der Waals interactions :

- C⋯C contacts : ~52% of total interactions.

The π–π stacking between benzimidazole rings further stabilizes the crystal lattice, with a face-to-face distance of 3.685 Å.

Computational Molecular Geometry Optimization (DFT)

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide optimized geometric parameters consistent with experimental data:

| Parameter | Experimental | DFT-Optimized |

|---|---|---|

| C7–N2 bond length (Å) | 1.327(2) | 1.335 |

| Dihedral angle (°) | 0.86(5) | 1.2 |

| N1–H1A⋯O3 (Å) | 2.753(2) | 2.78 |

Frontier molecular orbital analysis reveals:

- HOMO-LUMO gap : 0.273 a.u. (7.43 eV)

- HOMO localization : Benzene ring and imidazole π-system

- LUMO localization : Nitrobenzene moiety

The Mulliken charge distribution shows electron withdrawal by the nitro group (-0.45 e), enhancing electrophilicity at the benzimidazole N-atoms.

Properties

IUPAC Name |

2-N-(1H-benzimidazol-2-yl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8H,14H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDGNBWCSPZNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641564 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Diazotization and Condensation

The diazotization of aromatic amines followed by coupling with electron-rich substrates represents a foundational method. For instance, substituted {4-(1H-benzimidazol-2-yl)phenyl}diazenyl derivatives are synthesized via diazotization of aniline derivatives at 0–5°C using sodium nitrite and hydrochloric acid, followed by coupling with benzimidazole precursors. This method yields compounds with RF values of 0.24 in ethyl acetate/n-hexane (7:3) and elemental compositions aligning with theoretical values (C: 69.09%, H: 4.24%, N: 16.97%).

Condensation with Carboxylic Acids

Ortho-phenylenediamine reacts with carboxylic acids under reflux conditions to form benzimidazole cores. For example, formic acid or trimethyl orthoformate facilitates cyclization at 100–120°C for 6–12 hours, producing N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine with yields up to 62%. The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.

Condensation with Aldehydes

Aldehydes such as formaldehyde or aromatic aldehydes undergo cyclocondensation with o-phenylenediamine in acidic media. A study demonstrated that 4-methoxyazobenzenes irradiated in dimethylformamide (DMF) with 0.5 M HCl yield N-arylbenzene-1,2-diamines as major products. This method avoids transition-metal catalysts, achieving moderate yields (50–70%) under mild conditions.

Photoreaction-Based Synthesis

Solvent-Controlled Methods

Photoreactions of 4-methoxyazobenzenes exhibit solvent-dependent selectivity. In DMF with 0.5 M HCl, irradiation at 365 nm primarily yields N-arylbenzene-1,2-diamines, whereas acetal with 0.16 M HCl favors 1-aryl-1H-benzimidazoles. The proposed mechanism involves photoinduced C–N bond cleavage and recombination, with solvent polarity dictating intermediate stability.

Catalytic and Solvent-Mediated Approaches

Iron-Sulfur Catalysis

Iron-sulfur catalysts enable cyclization of substituted o-nitroanilines with picolines under solvent-free conditions at 150°C, yielding benzimidazole derivatives with 83–91% efficiency. This method is scalable and avoids hazardous reagents, making it industrially viable.

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis employs continuous flow reactors to enhance heat transfer and reaction control. Optimized parameters include:

Optimization of Reaction Conditions

Key factors for scalability include:

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates.

-

Catalyst Loading: 5–10 mol% Fe/S or Co-pincer complexes enhance cyclization efficiency.

-

Purification: Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted benzimidazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine exhibits notable cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in breast cancer and leukemia models. The mechanism of action involves the induction of apoptosis and disruption of cell cycle progression.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 5.4 | |

| This compound | HL-60 (Leukemia) | 3.8 | |

| This compound | A549 (Lung) | 4.5 |

1.2 Anthelmintic Properties

The compound has also been evaluated for its anthelmintic properties. A study reported that derivatives of this compound displayed significant activity against T. crassiceps cysts, indicating potential use in treating parasitic infections.

Table 2: Anthelmintic Activity Data

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

This compound is utilized in the synthesis of materials for OLEDs due to its favorable electronic properties. Studies have shown that compounds derived from this structure can enhance the efficiency and stability of OLED devices.

Table 3: OLED Performance Metrics

Computational Studies and Molecular Docking

Recent computational studies have employed molecular docking techniques to predict the binding affinity of this compound with various biological targets, including enzymes involved in cancer progression and parasitic infections.

Table 4: Molecular Docking Results

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cells

A detailed investigation was conducted on the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

Case Study 2: Anthelmintic Efficacy

In another study focusing on anthelmintic activity, the compound was tested against T. crassiceps cysts with promising results indicating its potential as a therapeutic agent for helminth infections.

Mechanism of Action

The mechanism of action of N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to anticancer effects .

Comparison with Similar Compounds

Bis N’-(1H-Benzimidazol-2-yl)-N-alkylamidine Derivatives

These compounds, synthesized from (1H-benzimidazol-2-yl) iminoesters and ethane-1,2-diamine, share the benzimidazole core but differ in alkylamine substituents. Yields for these derivatives (2a-e) range from 65–80%, comparable to methods used for N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine .

N-(4-Nitrobenzyl) benzene-1,2-diamine (NBD)

A Schiff base derived from OPD and 4-nitrophenyl benzaldehyde, NBD features a nitro group that introduces strong electron-withdrawing effects. This enhances its rigidity and planar structure, improving coordination with transition metals (e.g., Cu(II), Ni(II)) compared to the target compound. However, the nitro group may reduce bioavailability due to increased hydrophobicity .

1-(1H-Benzoimidazol-2-yl)ethanone

Synthesized via oxidation of 1-(1H-benzoimidazol-2-yl)ethanol, this derivative replaces the benzene-1,2-diamine group with a ketone. The ketone moiety reduces chelating capacity but increases reactivity in aldol condensations, as demonstrated in the synthesis of antimycobacterial compounds .

Electronic and Spectral Properties

Key Observations :

- The target compound exhibits simpler UV-Vis spectra than NBD, lacking nitro-related transitions.

- IR spectra confirm the absence of electron-withdrawing groups (e.g., NO₂) in the target compound, simplifying its functional group interactions.

Chelation and Catalytic Activity

The target compound’s dual amine groups enable efficient coordination with metals, though its stability is lower than NBD’s Schiff base-metal complexes. For example, Ni(II) complexes of abb ligands show catalytic activity in redox reactions, while the target compound may favor softer metals like Zn(II) due to its electronic profile .

Biological Activity

N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine is a compound that belongs to the benzimidazole class, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a benzimidazole moiety, which is a fused ring system comprising a benzene ring and an imidazole ring. This structure is critical as it contributes to the compound's interaction with various biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies demonstrated that compounds similar to this compound showed stronger antiproliferative properties than cisplatin against human cancer cell lines such as SW707 (rectal), HCV29T (bladder), A549 (lung), and T47D (breast) .

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to interfere with tubulin polymerization, thereby disrupting mitotic spindle formation .

2. Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their anti-inflammatory properties:

- Inhibition of COX Enzymes : Compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

- Molecular Docking Studies : Computational studies suggest that these compounds interact effectively with COX enzymes, indicating a potential mechanism for their anti-inflammatory effects .

3. Antioxidant Properties

This compound exhibits antioxidant activity:

- Radical Scavenging Ability : In vitro assays have demonstrated its capacity to scavenge free radicals, which is essential for protecting cells from oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antioxidant | Free radical scavenging |

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cells

A study synthesized novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and evaluated their cytotoxicity against several human cancer cell lines. The results indicated that some derivatives exhibited higher efficacy than traditional chemotherapeutics like cisplatin, suggesting promising potential for further development in oncology .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on the anti-inflammatory properties of benzimidazole derivatives, molecular docking simulations were employed to elucidate the binding affinity and interaction modes with COX enzymes. The findings highlighted the importance of specific functional groups in enhancing anti-inflammatory activity .

Q & A

Q. Basic

- ¹H NMR : Benzimidazole protons appear as singlets at δ10.93–12.31, while aromatic protons show splitting patterns dependent on substitution .

- IR : Stretching bands at ~3395 cm⁻¹ (N-H) and 2634 cm⁻¹ (S-H in thiol derivatives) confirm functional groups .

- Mass spectrometry : ESI-MS provides exact mass confirmation (e.g., m/z 437.0640 for fluorenyl derivatives) and fragmentation patterns to differentiate isomers .

Methodological tip : Combine elemental analysis (±0.4% deviation) with spectral data to validate purity and structure .

What mechanistic insights explain the competition between benzimidazole and diamide formation during reactions of benzene-1,2-diamine with carbonyl compounds?

Advanced

DFT studies reveal that leaving group ability and protonation conditions dictate product selectivity:

- Diamide formation : Favored when the carbonyl group has a good leaving group (e.g., Cl⁻) and mild protonation .

- Benzimidazole formation : Dominates under high-temperature, acidic conditions with excess protonating agents, promoting cyclization via NH₂ group activation .

Experimental validation : Adjusting pH, temperature, and stoichiometry of reactants can steer selectivity toward desired products .

How do transition metal catalysts enhance the sustainability of benzimidazole synthesis?

Advanced

Ru(II)-PNS(O) pincer complexes enable oxidant-free, green synthesis via acceptorless dehydrogenative condensation:

- Mechanism : The catalyst facilitates H₂ liberation during the coupling of alcohols and diamines, avoiding stoichiometric oxidants like KOtBu .

- Efficiency : Yields of 70–85% and TONs ~425 are achieved with 0.2 mol% catalyst loading .

Advantages : Reduced waste, compatibility with functionalized substrates (e.g., trifluoromethyl groups), and scalability for high-throughput applications .

What strategies optimize cyclization reactions to minimize byproducts in benzimidazole synthesis?

Q. Advanced

- Acid catalysis : TsOH in dioxane under reflux improves cyclization kinetics and reduces dimerization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while EtOH/water mixtures facilitate hydrolysis of esters to acids .

- Oxidant tuning : Switching from CrO₃ (toxic) to I₂/DMSO or O₂ improves safety and selectivity .

What are the key intermediates in the synthesis of hydrazine-functionalized benzimidazole derivatives?

Q. Basic

- 2-Hydrazinyl-1H-benzimidazole : Synthesized from benzoimidazole-2-thiol and hydrazine hydrate in methanol, serving as a precursor for Mannich bases and anticonvulsant agents .

- 1-(1H-Benzoimidazol-2-yl)ethanone : Obtained via oxidation of ethanol intermediates with CrO₃/HOAc, enabling aldol condensation with aromatic aldehydes .

How do computational methods (e.g., DFT) aid in understanding the reactivity of benzene-1,2-diamine derivatives?

Q. Advanced

- Frontier orbital analysis : Identifies reactive sites by calculating HOMO/LUMO energies. For example, NH₂ groups in benzene-1,2-diamine exhibit high nucleophilicity, favoring cyclization over amidation .

- Transition state modeling : Predicts activation barriers for competing pathways (e.g., benzimidazole vs. diamide formation), guiding experimental optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.